

Bis(2-ethylhexyl) carbonate vs. Diethylhexyl Adipate as a plasticizer

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) carbonate*

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A Comparative Guide to **Bis(2-ethylhexyl) Carbonate** and Diethylhexyl Adipate as Plasticizers

Introduction

The selection of an appropriate plasticizer is a critical determinant of the final properties, performance, and safety of polymer-based products, particularly in the fields of medical devices and drug delivery systems. This guide provides a detailed comparison of two non-phthalate plasticizers: **Bis(2-ethylhexyl) carbonate** (BEHC), also known as Diethylhexyl Carbonate, and Di(2-ethylhexyl) adipate (DEHA), also known as Dioctyl Adipate (DOA).

While DEHA is a well-established plasticizer with a considerable body of research supporting its use and performance characteristics, BEHC is utilized in various industries, including as a plasticizer, but has less extensive public data available specifically comparing its plasticizer performance against traditional alternatives like DEHA.^[1] This document aims to collate the available experimental data, outline standard testing protocols, and provide a clear comparison to aid researchers, scientists, and drug development professionals in their material selection process.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of BEHC and DEHA is essential for understanding their behavior in polymer formulations.

Property	Bis(2-ethylhexyl) carbonate (BEHC)	Di(2-ethylhexyl) adipate (DEHA)
CAS Number	14858-73-2	103-23-1[2]
Molecular Formula	C ₁₇ H ₃₄ O ₃	C ₂₂ H ₄₂ O ₄
Molecular Weight	286.45 g/mol	370.57 g/mol
Appearance	Colorless Liquid	Colorless, oily liquid[2]
Density	0.895 g/cm ³	0.922 g/cm ³ @ 20°C[2]
Boiling Point	342.6°C @ 760 mmHg	417°C[2]
Melting Point	< -50°C	-67.8°C[2]
Flash Point	131.3°C	196°C[2]
Water Solubility	30 µg/L @ 20°C	< 200 mg/L @ 20°C[2]

Performance Comparison as Plasticizers

The effectiveness of a plasticizer is evaluated based on several key performance metrics, including its efficiency in softening the polymer, its permanence within the polymer matrix (migration resistance), its thermal stability, and its biological safety.

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the glass transition temperature (T_g) of a polymer. It is often quantified by measuring the reduction in Shore hardness or the depression of the T_g at a given concentration. Adipate esters like DEHA are known for imparting good flexibility, particularly at low temperatures.[3]

Performance Metric	Bis(2-ethylhexyl) carbonate (BEHC)	Di(2-ethylhexyl) adipate (DEHA)
Hardness Reduction	Data not available in searched literature. Used to improve flexibility in nitrocellulose varnishes.[1]	Efficiently reduces Shore hardness in PVC.[4]
Glass Transition (Tg) Reduction	Data not available in searched literature.	Significantly lowers the Tg of PVC.[5]
Low-Temperature Flexibility	Used in automotive lubricants for its low-temperature characteristics.[1]	Known for providing good performance at low temperatures.[3][6]

Migration Resistance

Migration is the process by which a plasticizer leaches from the polymer matrix. High migration can lead to embrittlement of the plastic and contamination of surrounding materials, a critical concern for medical devices and food packaging.[7] Migration is typically assessed by measuring weight loss after exposure to solvents (extraction) or heat (volatilization). Available data suggests that DEHA is more lipophilic than DEHP and has a high migration potential.[4]

Performance Metric	Bis(2-ethylhexyl) carbonate (BEHC)	Di(2-ethylhexyl) adipate (DEHA)
Solvent Extraction	Data not available in searched literature.	Prone to migration into fatty foods and simulants.[2]
Volatile Loss	Data not available in searched literature.	Has low volatility, making it suitable for applications requiring a stable plasticizer over time.

Thermal Stability

Thermal stability is crucial for polymer processing and for the end-use application's lifespan. Thermogravimetric analysis (TGA) is commonly used to determine the temperature at which

the plasticizer or the plasticized polymer begins to degrade. The degradation of plasticized PVC typically occurs in two main stages: dehydrochlorination of PVC and plasticizer loss, followed by the breakdown of the polymer backbone at higher temperatures.[5]

Performance Metric	Bis(2-ethylhexyl) carbonate (BEHC)	Di(2-ethylhexyl) adipate (DEHA)
Onset of Degradation (TGA)	Data not available in searched literature.	TGA data for DEHA-plasticized PVC shows a multi-stage degradation process.[5]

Biocompatibility and Toxicology

For applications in drug development and medical devices, the biocompatibility of all components is paramount. This is assessed through a series of tests outlined in standards such as ISO 10993. DEHA has undergone extensive toxicological evaluation. It exhibits very low acute toxicity.[2] The International Agency for Research on Cancer (IARC) classifies DEHA in Group 3, "not classifiable as to its carcinogenicity to humans." However, concerns have been raised about potential endocrine disruption with long-term or high-concentration exposure. There is limited publicly available biocompatibility data specifically for **Bis(2-ethylhexyl) carbonate** as a plasticizer in medical applications.

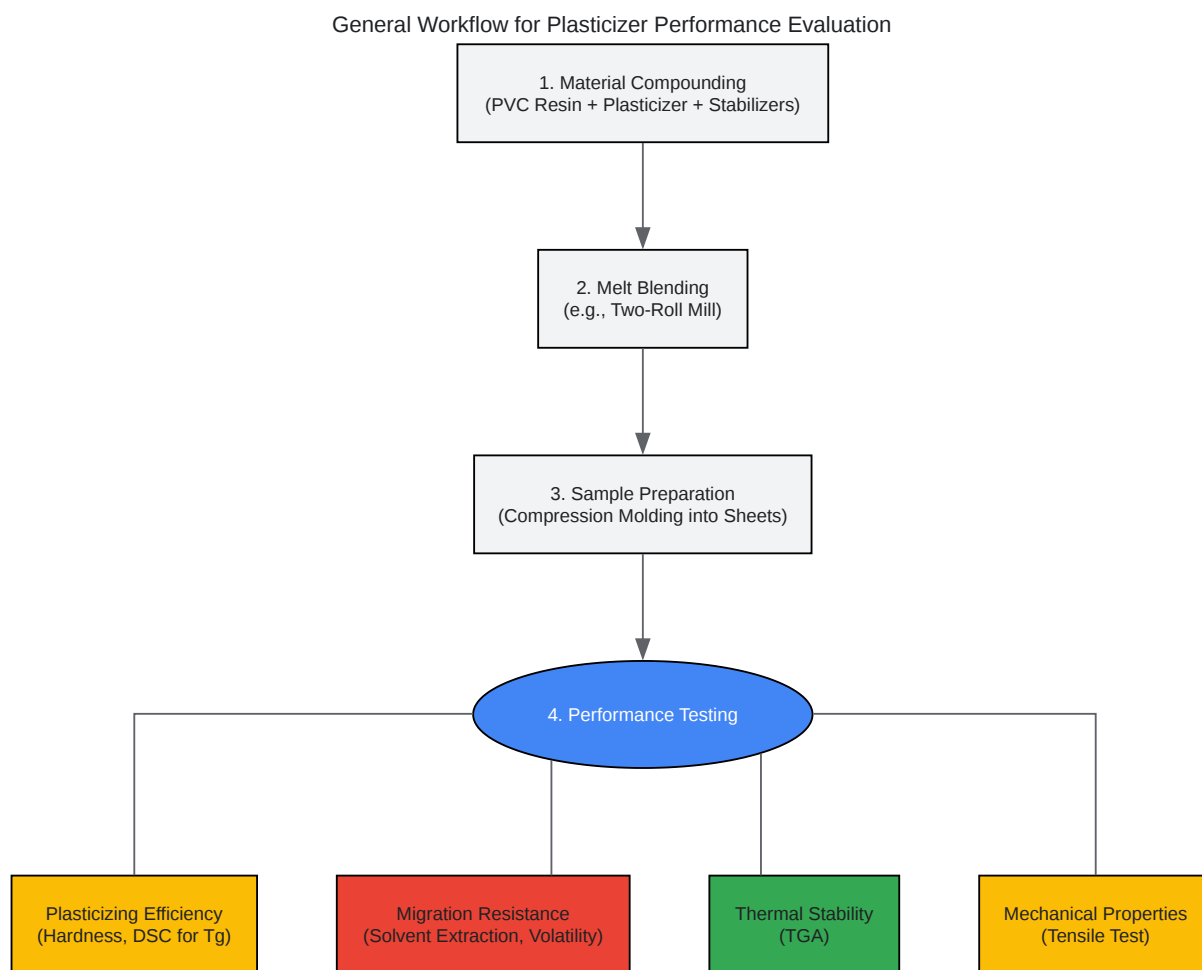
Toxicological Endpoint	Bis(2-ethylhexyl) carbonate (BEHC)	Di(2-ethylhexyl) adipate (DEHA)
Acute Toxicity	Data not available in searched literature.	Low acute oral toxicity.[2]
Cytotoxicity (ISO 10993-5)	Data not available in searched literature.	Generally considered less toxic than phthalates, but evaluation is necessary for specific applications.
Carcinogenicity	Data not available in searched literature.	IARC Group 3: Not classifiable as to its carcinogenicity to humans.[2]
Regulatory Status	Used in cosmetics and as a plasticizer in various materials. [1]	Used in food contact materials, medical products, and cosmetics.[4][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of plasticizer performance. Below are methodologies for key evaluative tests based on industry standards.

General Workflow for Plasticizer Performance Evaluation

The overall process for evaluating a new plasticizer involves several key stages, from material preparation to a battery of performance tests.



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Caption: General Workflow for Plasticizer Performance Evaluation.

1. Protocol for Preparation of Plasticized PVC Sheets

- Objective: To create uniform plasticized PVC sheets for subsequent testing.

- Materials: PVC resin (e.g., K-value 67), plasticizer (BEHC or DEHA), thermal stabilizer (e.g., Ca/Zn stearate), processing aid.
- Procedure:
 - Formulation: Prepare a dry blend by mixing PVC resin with the desired amount of plasticizer (e.g., 50 parts per hundred of resin - phr), and appropriate amounts of stabilizer and other additives.
 - Melt Blending: Process the dry blend on a two-roll mill at a temperature of 170-180°C for approximately 8-10 minutes until a homogeneous sheet is formed.[\[9\]](#)
 - Compression Molding: Place the milled sheet into a mold and press using a hydraulic press at 175-185°C under a pressure of 10-15 MPa for 5 minutes.[\[9\]](#)
 - Cooling: Cool the mold under pressure to below 50°C before removing the final plasticized PVC sheet.
 - Conditioning: Condition the prepared sheets at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours before testing.

2. Protocol for Plasticizer Efficiency Testing

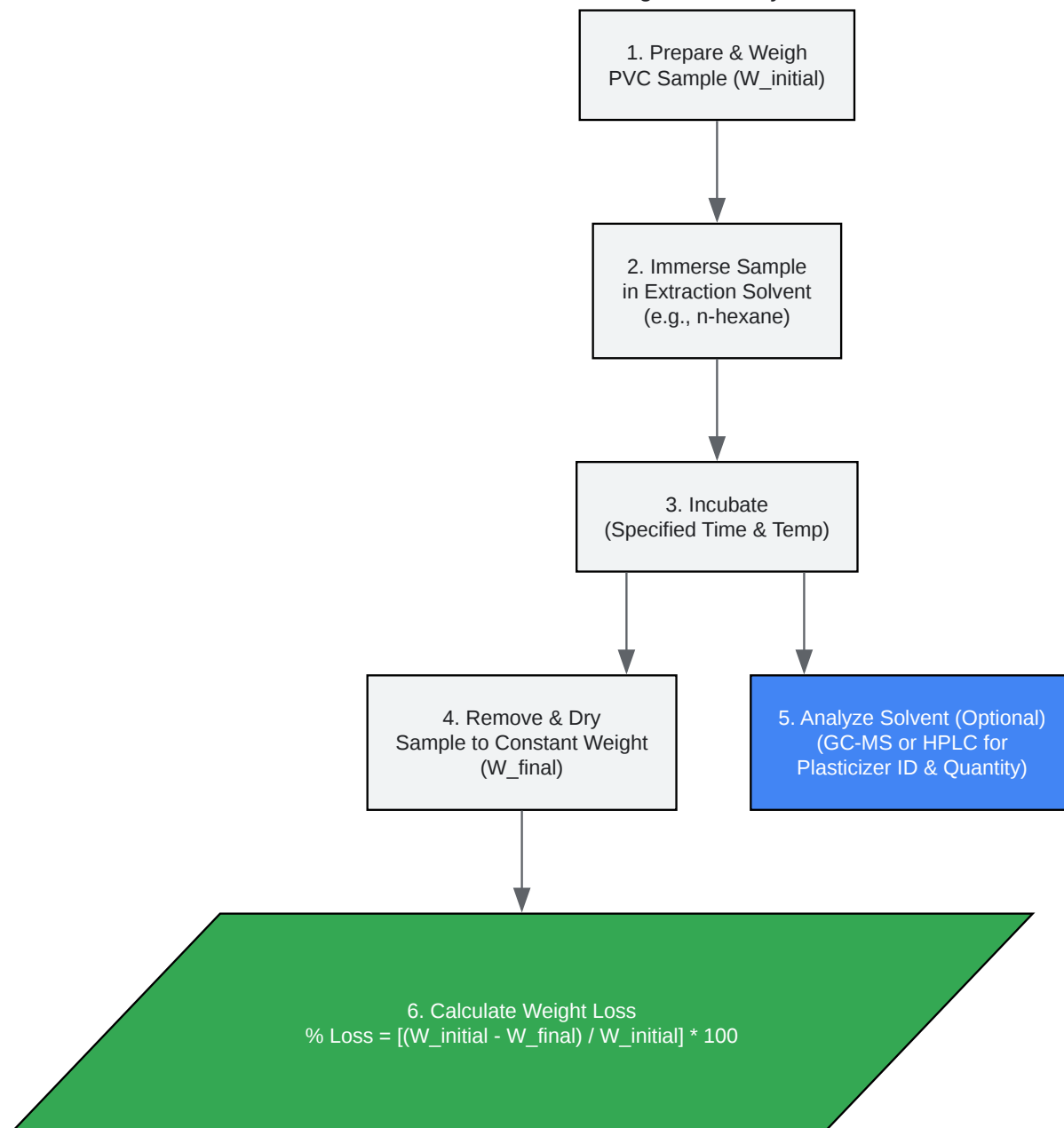
- Objective: To measure the effect of the plasticizer on the hardness and glass transition temperature of PVC.
- Hardness (ASTM D2240):
 - Use a Shore A durometer for flexible PVC.[\[10\]](#)
 - Stack conditioned samples to achieve a minimum thickness of 6 mm.
 - Place the specimen on a hard, flat surface. Press the durometer foot firmly and parallel to the surface.
 - Take the hardness reading within 1 second of firm contact.[\[11\]](#)

- Perform at least five measurements at different locations on the sample and report the median value.[\[11\]](#)
- Glass Transition Temperature (T_g) via Differential Scanning Calorimetry (DSC):
 - Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.
 - Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the expected T_g (e.g., 120°C) to erase thermal history.
 - Cool the sample at a controlled rate (e.g., 10°C/min) to a sub-ambient temperature (e.g., -50°C).
 - Reheat the sample at 10°C/min. The T_g is determined from the midpoint of the transition in the heat flow curve during the second heating scan.[\[12\]](#)

3. Protocol for Migration Testing (Solvent Extraction)

- Objective: To quantify the amount of plasticizer that leaches from the PVC into a solvent. This protocol is based on principles from ASTM D2124 and other extraction studies.[\[12\]](#)[\[13\]](#)

Solvent Extraction Protocol for Migration Analysis

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Caption: Solvent Extraction Protocol for Migration Analysis.

- Procedure:

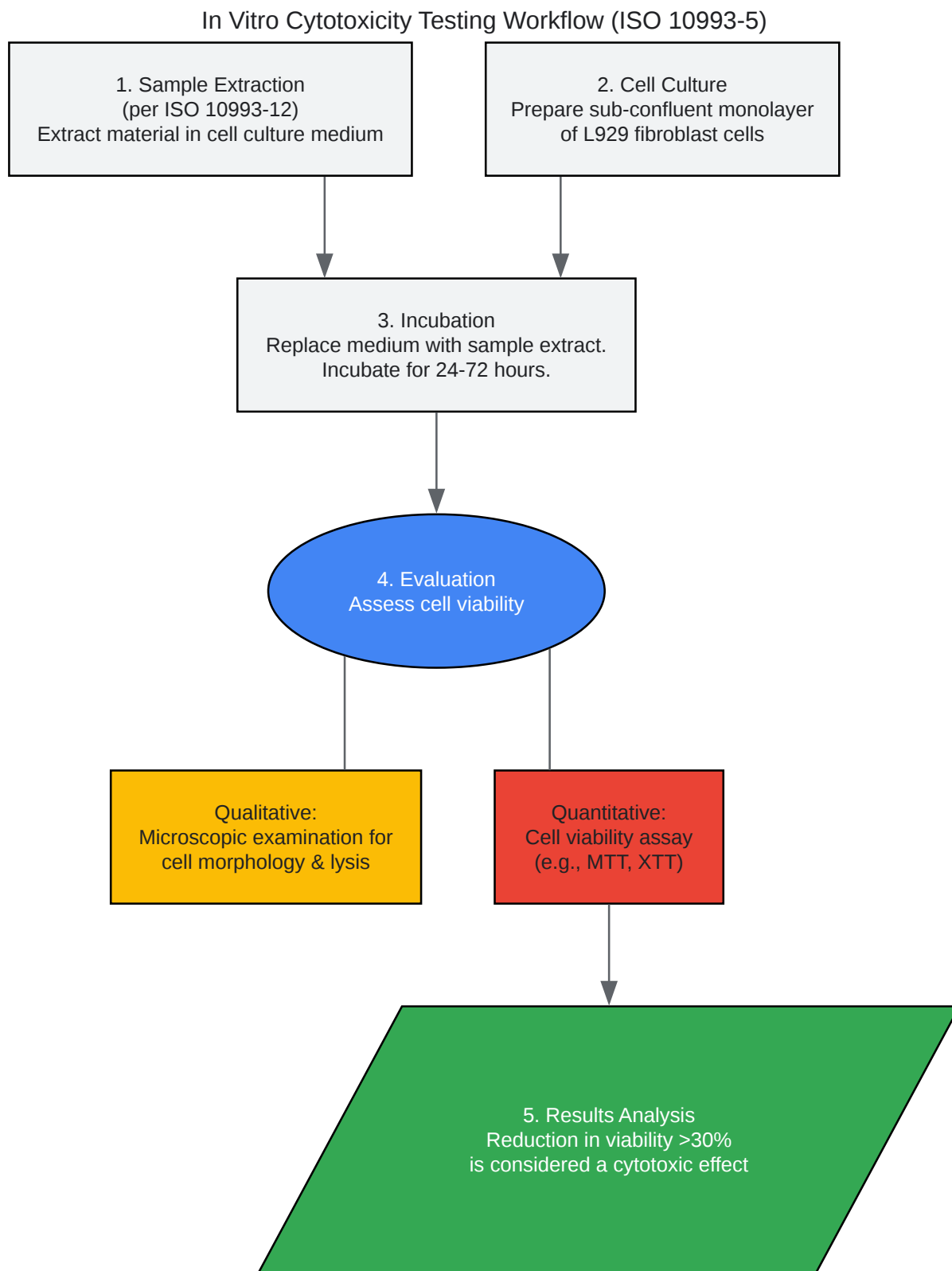
- Cut a precisely sized piece of the conditioned PVC sheet (e.g., 50 mm x 50 mm) and record its initial weight (W_{initial}).
- Immerse the sample in a specified volume of an extraction solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[\[14\]](#)[\[15\]](#)
- Incubate the container at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
- Remove the PVC sample from the solvent, gently wipe off excess liquid, and dry it in a vacuum oven at 50°C until a constant weight (W_{final}) is achieved.[\[13\]](#)
- Calculate the percentage of weight loss, which corresponds to the migrated plasticizer.
- (Optional) The extraction solvent can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and quantity of the leached plasticizer.[\[16\]](#)

4. Protocol for Thermal Stability (Thermogravimetric Analysis - TGA)

- Objective: To determine the degradation temperatures of the plasticized PVC.
- Procedure:
 - Place a small, accurately weighed sample (10-15 mg) of the plasticized PVC into a TGA crucible.[\[9\]](#)
 - Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 600°C).[\[9\]](#)
 - Record the sample weight as a function of temperature.
 - Key data points to report include the onset temperature of degradation (often reported as $T_5\%$, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate (from the derivative TGA curve).[\[5\]](#)

5. Protocol for In Vitro Cytotoxicity Testing (based on ISO 10993-5)

- Objective: To assess the potential of leachable substances from the plasticized PVC to cause cell death or inhibit cell growth.



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Caption: In Vitro Cytotoxicity Testing Workflow (ISO 10993-5).

- Procedure (Elution Method):
 - Extraction: Prepare an extract of the plasticized PVC material according to ISO 10993-12. This typically involves incubating the material in a cell culture medium (e.g., MEM with serum) at 37°C for 24 to 72 hours.[17]
 - Cell Culture: Culture a monolayer of a standard cell line, such as L929 mouse fibroblasts, until it is sub-confluent.[17]
 - Exposure: Remove the standard culture medium from the cells and replace it with the prepared material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
 - Incubation: Incubate the cells with the extract for a defined period, typically 24-48 hours.
 - Assessment: Evaluate the cells for a cytotoxic response. This can be done qualitatively by observing changes in cell morphology under a microscope or quantitatively using a cell viability assay (e.g., MTT or XTT assay). A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[17]

Conclusion

This guide provides a comparative framework for evaluating **Bis(2-ethylhexyl) carbonate** (BEHC) and Di(2-ethylhexyl) adipate (DEHA) as plasticizers. DEHA is a well-documented plasticizer known for its excellent low-temperature flexibility, though its migration potential requires careful consideration for sensitive applications.[3][4] BEHC shares some similar physical properties and sees use as a plasticizer and emollient, suggesting it may offer good performance, particularly regarding low-temperature characteristics.[1]

However, there is a significant lack of publicly available, direct comparative data on the performance of BEHC as a primary plasticizer in PVC against standards like DEHA. Key quantitative data on its plasticizing efficiency, migration resistance in various simulants, and thermal stability in PVC formulations are needed to conduct a complete and objective

comparison. For researchers and developers considering BEHC as an alternative, the experimental protocols outlined in this guide provide a robust methodology for generating the necessary data to perform a thorough risk-benefit analysis for their specific application.

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